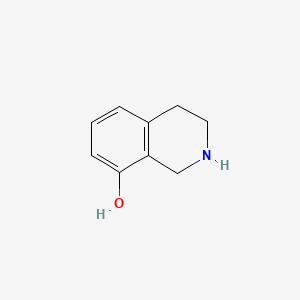

1,2,3,4-Tetrahydroisoquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOSCFYXMSUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545540 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-37-4 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide: A Technical Guide

Topic: Biological Activity of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (8-OH-THIQ HBr) is a specialized bicyclic alkaloid scaffold utilized primarily as a chemical probe in neuropharmacology and medicinal chemistry.[1] Unlike its more common isomers (6-OH or 7-OH), the 8-hydroxy isomer possesses a unique steric and electronic profile that directs its affinity toward specific adrenergic and enzymatic targets.[1]

Its primary utility lies in two distinct domains:

-

Enzymatic Inhibition: It acts as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting norepinephrine to epinephrine.

-

Receptor Modulation: It serves as a privileged scaffold for the design of ORL-1 (Opioid Receptor-Like 1) antagonists and dopaminergic ligands.[1]

This guide provides a comprehensive technical analysis of the molecule’s pharmacological profile, synthesis, and validated experimental protocols for its application in drug discovery.

Chemical Profile & Structural Significance[2][3][4][5]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged structure" in drug design, capable of mimicking the phenylethylamine moiety found in endogenous neurotransmitters.[1]

| Property | Specification |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide |

| Common Synonyms | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline HBr; 8-HTIQ |

| Molecular Formula | C₉H₁₁NO[1][2][3][4] · HBr |

| Molecular Weight | 149.19 (Free Base) / ~230.10 (HBr Salt) |

| Key Functional Group | C8-Hydroxyl (Phenolic): Critical for hydrogen bonding in the "hydrophilic pocket" of PNMT.[1] |

| Salt Form | Hydrobromide (HBr): Enhances aqueous solubility and crystalline stability compared to the oxidation-prone free base.[1] |

Structural Visualization

The following diagram illustrates the core structure and its numbering system, highlighting the critical C8-hydroxyl position.

[1]

Pharmacology & Mechanism of Action[8]

PNMT Inhibition (Adrenergic Modulation)

The 8-OH-THIQ scaffold is a validated tool for mapping the active site of Phenylethanolamine N-methyltransferase (PNMT) .[1][2][5]

-

Mechanism: Competitive inhibition.

-

Binding Site: The enzyme possesses a specific "hydrophilic pocket" that accommodates aromatic hydroxyl groups.[6] While 7-OH-THIQ is often the most potent isomer, 8-OH-THIQ retains significant affinity, demonstrating that the pocket can tolerate steric bulk at the ortho position relative to the ring fusion.

-

Physiological Impact: Inhibition of PNMT reduces the synthesis of epinephrine (adrenaline) without affecting norepinephrine levels, making it a valuable probe for studying stress responses and hypertension.[1]

ORL-1 Receptor Antagonism

Derivatives of 8-OH-THIQ have been identified as antagonists for the Nociceptin/Orphanin FQ (ORL-1) receptor.[1][4]

-

Therapeutic Potential: Analgesia, anti-anxiety, and regulation of reward pathways.[1]

-

SAR Insight: The 8-hydroxyl group often serves as an attachment point or a hydrogen bond donor that anchors the molecule within the receptor's transmembrane domain, distinct from the classical opioid binding pocket.

Dopaminergic Activity

Like many THIQ derivatives, the 8-OH isomer shares structural homology with dopamine. It acts as a weak partial agonist or antagonist at D2-like receptors , contributing to its utility in CNS research.

Caption: Pathway illustrating the targeted inhibition of PNMT by 8-OH-THIQ, blocking the final step of catecholamine synthesis.

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The most reliable route to 8-OH-THIQ is the Pictet-Spengler cyclization . This protocol ensures regio-control to favor the 8-isomer, often requiring specific phosphate buffering or protecting group strategies to avoid the more thermodynamically stable 6-isomer.[1]

Reagents:

-

3-Hydroxyphenethylamine (Starting material)[1]

-

Formaldehyde (37% aq.) or Paraformaldehyde[1]

-

Phosphate Buffer (0.1 M, pH 6.[1]0) or Trifluoroacetic acid (TFA)[1]

Protocol:

-

Dissolution: Dissolve 3-hydroxyphenethylamine (1.0 eq) in 0.1 M phosphate buffer (pH 6.0). Note: The buffer directs the cyclization ortho to the phenol.

-

Condensation: Add formaldehyde (1.2 eq) dropwise at room temperature.

-

Cyclization: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS for the formation of the tetrahydroisoquinoline ring (M+H = 150.09).[1]

-

Workup: Basify with Na₂CO₃ to pH 9, extract with dichloromethane (DCM).

-

Salt Formation: Dissolve the free base in minimal ethanol and add concentrated hydrobromic acid (HBr) dropwise.[1] Cool to 0°C to precipitate the 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide crystals.

-

Validation: Confirm structure via ¹H-NMR (distinct coupling of 1,2,3-trisubstituted benzene ring).

In Vitro PNMT Inhibition Assay

This assay measures the reduction in methyl transfer from S-adenosylmethionine (SAM) to norepinephrine.[1]

Materials:

-

Recombinant human PNMT.

-

Substrate: Norepinephrine (100 µM).[1]

-

Cofactor: [³H]-S-adenosylmethionine ([³H]-SAM).[1]

-

Test Compound: 8-OH-THIQ HBr (dissolved in DMSO).[1]

Step-by-Step Workflow:

-

Preparation: Dilute 8-OH-THIQ HBr in assay buffer (50 mM Tris-HCl, pH 7.5) to concentrations ranging from 1 nM to 100 µM.[1]

-

Incubation: Mix PNMT enzyme, Norepinephrine, and Test Compound. Incubate for 10 minutes at 37°C.

-

Start Reaction: Add [³H]-SAM to initiate the methylation.[1]

-

Reaction Time: Incubate for 30 minutes at 37°C.

-

Termination: Stop reaction with 0.5 M borate buffer (pH 10.0).

-

Extraction: Extract the radiolabeled product ([³H]-Epinephrine) into toluene/isoamyl alcohol (7:3).

-

Quantification: Measure radioactivity in the organic phase using a liquid scintillation counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Safety & Toxicology Profile

While 8-OH-THIQ is primarily a research tool, its structural similarity to neurotoxins requires careful handling.

| Parameter | Risk Assessment |

| Neurotoxicity | Low to Moderate. Unlike 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), simple THIQs are generally less toxic.[1] However, endogenous THIQs (like salsolinol) are linked to dopaminergic neurodegeneration. 8-OH-THIQ should be handled as a potential neuroactive agent.[1] |

| Acute Toxicity | Harmful if swallowed (H302). Standard GHS classification for isoquinoline alkaloids.[1] |

| Metabolic Stability | The 8-hydroxyl group is susceptible to Phase II conjugation (glucuronidation/sulfation).[1] In vivo half-life is expected to be short without formulation aids. |

| Handling | Use fume hood. Wear nitrile gloves. The HBr salt is hygroscopic; store in a desiccator at -20°C. |

References

-

Grundewald, G. L., et al. (1988).[1][6] Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines: Further studies on the hydrophilic pocket.[1][2][5][6] Journal of Medicinal Chemistry. Link

-

Cao, X., et al. (2010).[1] Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

-

Scott, J. D., et al. (2005).[1] Tetrahydroisoquinoline or isochroman compounds as ORL-1 receptor antagonists.[1] US Patent Application 20050153998. Link

-

Stöckigt, J., et al. (2011).[1] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports. Link

-

PubChem. (2024).[1] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine. Link[1]

Sources

Structure-Activity Relationship of THIQ Derivatives: A Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents ranging from antihypertensives (e.g., Debrisoquine) to neuromuscular blockers (e.g., Atracurium). Its structural rigidity, combined with the ability to position substituents in specific vector orientations, allows for precise modulation of binding affinity across distinct biological targets.

This guide analyzes the Structure-Activity Relationship (SAR) of THIQ derivatives, focusing on three critical therapeutic areas: Neuropharmacology (Dopamine/Sigma receptors) , Multidrug Resistance (MDR) Reversal , and Antitumor activity . It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this scaffold.

Chemical Classification & Scaffold Numbering

To understand the SAR, we must first establish the numbering system and key substitution vectors.

-

N-2 Position: Critical for modulating lipophilicity, metabolic stability, and receptor subtype selectivity.

-

C-1 Position: The primary vector for introducing chirality and bulky hydrophobic groups (aryl/alkyl) to engage hydrophobic pockets.

-

C-6/C-7 Positions: The "catechol" region; modifications here (OH, OMe, O-benzyl) drastically alter affinity for monoaminergic receptors and cytotoxicity profiles.

Pharmacological Targets & SAR Analysis

Neuropharmacology: Dopamine (D1-D3) & Sigma Receptors

THIQ derivatives are classic ligands for dopamine receptors due to their structural homology with dopamine itself.

Key SAR Findings:

-

Catechol Isosteres: A 6,7-dihydroxy or 6,7-dimethoxy substitution pattern is often essential for high affinity at D1/D2 receptors.

-

Linker Rigidity: For D3 receptor ligands, rigidifying the N-2 linker (e.g., with an o-xylenyl group) often decreases affinity compared to flexible alkyl chains, suggesting the receptor requires conformational adaptability in the ligand.

-

Sigma-2 Selectivity: 6,7-dimethoxy-THIQs with N-alkyl benzamide side chains (e.g., 4-substituted benzamides) show high selectivity for Sigma-2 receptors over Sigma-1, a profile useful for developing solid tumor imaging agents.

Oncology: Multidrug Resistance (MDR) Reversal

THIQ derivatives function as potent inhibitors of P-glycoprotein (P-gp), reversing resistance to chemotherapeutics like doxorubicin.

Key SAR Findings:

-

Lipophilicity at N-2: Bulky, lipophilic groups at N-2 (e.g., biphenyl, elongated alkyl chains) are required to block the P-gp efflux pump.

-

The "Double-Pharmacophore" Effect: Dimers of THIQ or THIQs linked to other pharmacophores (like guanidines) often exhibit synergistic MDR reversal.

-

Compound 7: A specific derivative, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-THIQ, has demonstrated MDR reversal potency comparable to Verapamil but with reduced cardiovascular toxicity.

SAR Logic Diagram

The following diagram illustrates the divergent SAR requirements for these targets.

Figure 1: Divergent SAR pathways for THIQ derivatives across major therapeutic targets.

Quantitative Activity Data

The table below summarizes key potency data for representative THIQ derivatives discussed in the literature.

| Compound ID | Target | Key Structural Feature | Activity Metric | Reference |

| Salsolidine | MAO-A/B | 1-Methyl-6,7-dimethoxy | IC50: ~5-50 µM | [1] |

| Compound 7 | P-gp (MDR) | N-octyl-N'-cyano-guanyl linker | Reversal Ratio: >15 (comparable to Verapamil) | [2] |

| Compound 14f | PDE4B | 7-(cyclopentyloxy)-6-methoxy | IC50: 2.3 µM | [3] |

| GM-3-18 | KRas (Oncology) | 4-chloro-phenyl at C-1 | IC50: 0.9 - 10.7 µM | [4] |

| Compound 3e | Sigma-2 | N-butyl benzamide | Ki: 5-6 nM | [5] |

Synthetic Strategies

Accessing the THIQ scaffold typically relies on two classical methods, though modern catalytic variants have emerged.

The Pictet-Spengler Reaction[1][2][3][4][5]

-

Mechanism: Condensation of a

-arylethylamine with an aldehyde/ketone followed by acid-catalyzed ring closure. -

Utility: Best for generating 1-substituted THIQs directly.

-

Limitation: Requires electron-rich aromatic rings (e.g., phenols, ethers) for efficient cyclization.

The Bischler-Napieralski Cyclization[2][6]

-

Mechanism: Cyclodehydration of an N-acyl-

-arylethylamine using POCl -

Utility: Highly versatile; allows for the synthesis of 1-substituted derivatives that might fail Pictet-Spengler conditions.

-

Modern Variant: Use of Triflic Anhydride (Tf

O) allows for milder conditions.

Synthetic Workflow Diagram

Figure 2: Comparison of primary synthetic routes to the THIQ scaffold.

Detailed Experimental Protocol

Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)

This protocol utilizes a directed lithiation strategy to introduce the C-1 methyl group stereoselectively, avoiding the resolution steps often required in standard Pictet-Spengler syntheses.

Reagents:

-

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Starting Material)[1][2][3][4]

-

(S)-N,N-dimethyl-N'-(1-tert-butoxy-3-methyl)-2-butylformamidine (Chiral auxiliary)

-

tert-Butyllithium (t-BuLi), 2.4 M in pentane

-

Iodomethane (MeI)

-

Hydrazine / Acetic Acid[2]

Step-by-Step Procedure:

-

Formamidine Formation:

-

Combine 10.0 g (51.7 mmol) of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 11.5 g (53.7 mmol) of the chiral formamidine auxiliary in 50 mL dry toluene.

-

Add 50 mg (+)-camphorsulfonic acid.[2]

-

Reflux for 24-48 hours.[2] Remove solvent via rotary evaporation.[2]

-

Purify residue by distillation (Kugelrohr, 0.1 mm Hg, 170°C) to yield the chiral formamidine intermediate (Yield ~96%).

-

-

Lithiation and Alkylation:

-

Dissolve 15.0 g (41.4 mmol) of the intermediate in 300 mL dry THF under Argon. Cool to -75°C.[2]

-

Add 21 mL t-BuLi (2.4 M) dropwise over 5 mins. Stir at -75°C for 45 mins.

-

Cool further to -100°C. Add 3 mL Iodomethane (dissolved in 10 mL THF) slowly, maintaining temp < -90°C.

-

Stir for 3 hours, then quench with water (50 mL). Extract with dichloromethane (DCM).[5][2]

-

-

Auxiliary Removal (Hydrazinolysis):

-

Purification:

-

Distill (bulb-to-bulb, 105°C) to remove the valinol ether byproduct.

-

Dissolve residue in ether, wash with 3N HCl.[2] Neutralize the aqueous layer with 25% NaOH.

-

Extract the free base into DCM, dry over K

CO -

Final Yield: ~5.1-5.3 g (60-63%) of (S)-Salsolidine (Pale yellow oil, crystallizes on standing, mp 47-49°C).[2]

-

Validation:

-

Verify structure via

H NMR (presence of C-1 methyl doublet) and optical rotation to confirm enantiomeric excess.

References

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023.

-

Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents. PubMed, 2012.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021.

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Bentham Science, 2021.

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate, 2020.

-

Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. LookChem, 2023.

Sources

- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 2. Synthesis of (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline - Chempedia - LookChem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Technical Guide: Natural Sources of Tetrahydroisoquinoline (THIQ) Alkaloids

Executive Summary: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While synthetic libraries abound, nature remains the premier architect of this scaffold, elaborating it into complex architectures ranging from the analgesic morphinans of Papaver somniferum to the antineoplastic ecteinascidins of marine tunicates.

This guide analyzes the primary natural reservoirs of THIQ alkaloids, delineates the biosynthetic logic governed by the Pictet-Spengler reaction, and provides validated protocols for their isolation and characterization.

Biosynthetic Machinery: The Pictet-Spengler Engine

The structural diversity of THIQ alkaloids stems from a singular, evolutionarily conserved mechanism: the Pictet-Spengler condensation . In biological systems, this reaction is enzyme-catalyzed, stereoselective, and strictly regulated.

The Central Pathway (Benzylisoquinoline Alkaloids)

In the plant kingdom, particularly within the order Ranunculales, the pathway begins with L-Tyrosine. The critical rate-limiting step is the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) catalyzed by Norcoclaurine Synthase (NCS) .

-

Enzymatic Precision: Unlike the non-enzymatic chemical synthesis which yields racemic mixtures, NCS exclusively generates the (S)-isomer of norcoclaurine.

-

The Reticuline Hub: (S)-Norcoclaurine is methylated and hydroxylated to form (S)-Reticuline, the central branch point precursor for morphine, berberine, and sanguinarine.

Pathway Visualization

The following diagram illustrates the enzymatic cascade from Tyrosine to the central intermediate Reticuline.

Figure 1: The enzymatic assembly of the THIQ skeleton via Norcoclaurine Synthase (NCS).

Natural Reservoirs & Drug Development

Plant Sources: The BIA Superfamily

The family Papaveraceae is the industrial standard for THIQ extraction.

-

Key Compounds: Morphine, Codeine, Thebaine, Noscapine.

-

Localization: Alkaloids are sequestered in specialized laticifers (latex vessels).

-

Industrial Relevance: Despite synthetic advances, agricultural extraction remains the most cost-effective source for morphinan opiates.

Berberidaceae & Ranunculaceae:

-

Organisms: Berberis vulgaris, Coptis chinensis.

-

Key Compounds: Berberine, Coptisine.

-

Therapeutic Focus: Antimicrobial and metabolic regulation (AMPK activation).

Marine Sources: The Supply Challenge

Marine THIQ alkaloids exhibit higher structural complexity and potency but suffer from extreme scarcity in nature.

-

Organism: Ecteinascidia turbinata (Caribbean Tunicate).[4][5]

-

Key Compound: Trabectedin (Ecteinascidin 743) .

-

Mechanism: Binds to the minor groove of DNA, alkylating guanine at the N2 position.[6]

-

The Supply Bottleneck:

-

Natural extraction yield is dismal (~1 gram per ton of tunicate).

-

Solution: The drug is currently manufactured via semi-synthesis starting from Cyanosafracin B , a fermentation product of the bacterium Pseudomonas fluorescens.[5][6] This highlights a critical strategy: use microbial fermentation to get the THIQ core, then chemically elaborate it to the final marine natural product.

-

Technical Protocol: Isolation of THIQ Alkaloids

Objective: Isolate total alkaloid fraction (TAF) from plant tissue (Papaver or Berberis species). Principle: Exploiting the pH-dependent solubility of alkaloids (Water-soluble as salts at low pH; Lipophilic as free bases at high pH).

Step-by-Step Workflow

-

Maceration:

-

Dry plant material (50g) is ground to a fine powder (mesh 40).

-

Extract with 500mL Acidic Methanol (MeOH:0.5M HCl, 9:1 v/v) for 24 hours.

-

Rationale: The acid protonates the nitrogen (N+), ensuring maximum solubility of alkaloids while MeOH penetrates cell walls.

-

-

Filtration & Concentration:

-

Filter supernatant. Evaporate MeOH under reduced pressure (Rotavap at 40°C) to obtain a crude aqueous syrup.

-

-

Acid-Base Partition (The Cleanup):

-

Resuspend syrup in 100mL 2% HCl.

-

Wash 1: Extract with Diethyl Ether (3 x 50mL). Discard organic layer.

-

Rationale: This removes non-alkaloidal lipophiles (fats, waxes, chlorophyll) while keeping alkaloids in the aqueous acid phase.

-

-

Basification:

-

Adjust aqueous phase pH to 9-10 using NH₄OH (25%).

-

Observation: Solution often becomes cloudy as free bases precipitate.

-

-

Extraction of Free Bases:

-

Extract the basic aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x 50mL).

-

Collect organic layers.

-

-

Drying:

-

Dry organic phase over anhydrous Na₂SO₄. Evaporate to dryness. Result: Total Alkaloid Fraction (TAF) .

-

Workflow Visualization

Figure 2: Acid-Base extraction workflow for isolating THIQ alkaloids.

Analytical Profiling & Data Summary

For validation, the isolated fraction must be profiled using HPLC-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid). Gradient elution.

-

Detection: UV (254/280 nm) and ESI-MS (Positive Mode).

Pharmacological Activity of Key THIQ Alkaloids

| Compound | Source Organism | Class | Primary Indication | Mechanism of Action |

| Morphine | Papaver somniferum | Morphinan | Analgesic | Mu-opioid receptor agonist |

| Noscapine | Papaver somniferum | Phthalideisoquinoline | Antitussive / Anticancer | Tubulin binding (microtubule dynamics) |

| Berberine | Berberis vulgaris | Protoberberine | Metabolic / Antimicrobial | AMPK activation; DNA intercalation |

| Trabectedin | Ecteinascidia turbinata | Ecteinascidin | Antitumor (Sarcoma) | DNA minor groove alkylation; NER system interaction |

| Renieramycin M | Xestospongia sp. | Renieramycin | Cytotoxic | DNA cross-linking |

References

-

Beaudoin, G. A., & Facchini, P. J. (2014). Benzylisoquinoline alkaloid biosynthesis in opium poppy. Planta, 240(1), 19-32. Link

-

Cuevas, C., & Francesch, A. (2009). Development of Yondelis (trabectedin): from sea to clinic. Molecular Cancer Therapeutics, 8(7), 1873-1885. Link

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730. Link

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Link

- Sarker, S. D., Latif, Z., & Gray, A. I. (2006). Natural products isolation. Methods in Biotechnology, 20, 1-25. (General Protocol Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide

Abstract & Scope

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous dopaminergic, adrenergic, and sigma receptor ligands. The 8-hydroxy isomer (8-OH-THIQ) is of particular interest as a precursor for catechol-mimetic drugs and rigidified neurotransmitter analogues.

This application note details a robust, scalable protocol for the synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide . Unlike the 6- or 7-isomers, which are often accessed via Pictet-Spengler cyclization (often suffering from poor regioselectivity), the 8-isomer is most efficiently synthesized via the direct catalytic hydrogenation of commercially available 8-hydroxyisoquinoline . This method avoids the formation of regioisomers and utilizes the hydrobromide salt formation as a primary purification step, eliminating the need for tedious column chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reduction of the heteroaromatic pyridine ring while leaving the carbocyclic phenol ring intact. The 8-hydroxy group presents a specific challenge: it can chelate metal catalysts, potentially poisoning the reaction. To mitigate this, the reaction is conducted in glacial acetic acid, which protonates the nitrogen and disrupts chelation, facilitating rapid hydrogenation.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway utilizing catalytic hydrogenation followed by hydrobromide salt formation.

Critical Reagents & Safety

Reagents Table

| Reagent | CAS No. | Grade | Role |

| 8-Hydroxyisoquinoline | 148-24-3 | >98% | Starting Material |

| Platinum(IV) Oxide (PtO₂) | 1314-15-4 | Adams' Catalyst | Hydrogenation Catalyst |

| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Solvent / Proton Source |

| Hydrobromic Acid (48% aq) | 10035-10-6 | ACS Reagent | Salt Formation |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Recrystallization |

| Diethyl Ether | 60-29-7 | ACS Reagent | Anti-solvent |

Safety Protocols

-

Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure the Parr shaker or autoclave is grounded. Purge the vessel with nitrogen (3x) before and after introducing hydrogen.

-

Catalyst Handling: Dry PtO₂ can ignite solvent vapors (pyrophoric nature). Always wet the catalyst with a small amount of acetic acid or water under an inert atmosphere before adding bulk solvent.

-

Corrosives: Glacial acetic acid and 48% HBr are corrosive. Work in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Experimental Protocol

Step 1: Catalytic Hydrogenation

Objective: Selective reduction of the pyridine ring.

-

Preparation: In a 500 mL Parr hydrogenation bottle, weigh out 10.0 g (68.9 mmol) of 8-hydroxyisoquinoline.

-

Solvent Addition: Add 150 mL of glacial acetic acid. The starting material should dissolve completely to form a yellow/orange solution.

-

Catalyst Addition: Carefully add 500 mg (5 wt%) of Platinum(IV) oxide (PtO₂).

-

Expert Tip: Do not use Pd/C for this substrate if possible. The phenol group can sometimes lead to ring saturation (over-reduction) with Pd/C under high pressure. PtO₂ is more selective for the pyridine ring in acidic media.

-

-

Hydrogenation: Connect the bottle to a Parr shaker. Purge with N₂ (3x, 20 psi) followed by H₂ (3x, 20 psi). Pressurize to 50 psi (3.4 bar) with H₂.

-

Reaction: Shake at room temperature (20–25°C).

-

Monitoring: The theoretical uptake is 2 equivalents of H₂. The reaction typically completes in 4–6 hours . Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (fluorescent) should disappear, replaced by a lower Rf spot (ninhydrin active).

-

-

Workup:

-

Depressurize and purge with N₂.

-

Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with 20 mL acetic acid.

-

Concentrate the filtrate under reduced pressure (rotary evaporator, 50°C bath) to remove the acetic acid. This yields a thick, viscous oil (the acetate salt).

-

Step 2: Free Base Liberation & HBr Salt Formation

Objective: Conversion to the stable hydrobromide salt.

-

Basification: Dissolve the viscous oil in 100 mL of water . Cool to 0°C. Slowly add concentrated Ammonium Hydroxide (28% NH₃) until pH ~9–10. The free base may precipitate or oil out.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Drying: Combine organics, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Yield Check: Expect ~9.0–9.5 g of crude free base (off-white solid).

-

-

Salt Formation:

-

Dissolve the crude free base in a minimum amount of hot absolute ethanol (~30–40 mL).

-

While stirring, add 48% aqueous HBr dropwise (approx. 1.1 equivalents, ~8.5 mL) until the solution is acidic (pH < 2).

-

Allow the solution to cool slowly to room temperature. A precipitate should begin to form.[2]

-

Crystallization:[3] Cool to 4°C overnight. If no precipitate forms, add Diethyl Ether dropwise until turbidity persists, then refrigerate.

-

-

Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Ether (1:1).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (QC)

Expected Data

-

Yield: 75–85% overall (from 8-hydroxyisoquinoline).[4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 205–208°C (dec).

NMR Interpretation (Self-Validation)

The 1H NMR spectrum (in DMSO-d6 or D2O) confirms the reduction of the pyridine ring.

| Position | Shift (ppm) | Multiplicity | Interpretation |

| H-1 | 4.10 – 4.25 | Singlet (br) | Distinctive benzylic methylene adjacent to N. Shifts upfield from aromatic region (~9.0 ppm) of precursor. |

| H-3 | 3.20 – 3.35 | Triplet (m) | Methylene adjacent to N. |

| H-4 | 2.85 – 3.00 | Triplet | Benzylic methylene. |

| Ar-H | 6.60 – 7.10 | Multiplet | 3 aromatic protons (ABC system). Pattern remains, but shifts slightly due to loss of pyridine ring current. |

| OH/NH | >9.0 | Broad | Exchangeable protons (visible in DMSO, disappears in D2O). |

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% TFA).

-

Detection: UV at 210 nm and 280 nm.

-

Criteria: >98% area under the curve.

Troubleshooting & Expert Insights

Workflow Logic (Graphviz)

Figure 2: Troubleshooting logic for common synthesis failures.

Mechanistic Insight[2][3][5][6]

-

Why HBr? The hydrobromide salt is often less hygroscopic than the hydrochloride for this specific scaffold, making it easier to handle for biological assays.

-

Regioselectivity: Direct hydrogenation is superior to Pictet-Spengler here. In Pictet-Spengler (using 3-methoxyphenethylamine), ring closure occurs ortho and para to the activating group, leading to a mixture of 6- and 8-isomers that are difficult to separate. Hydrogenation of the pre-formed isoquinoline ring guarantees the 8-substitution pattern.

References

-

Catalytic Hydrogenation of Isoquinolines: Vierhapper, F. W., & Eliel, E. L. (1975). Conformational analysis. XXXI. N-Methyl-1,2,3,4-tetrahydroisoquinolines.[5][6] Proton magnetic resonance spectra and nitrogen lone-pair orientation. The Journal of Organic Chemistry.

-

Synthesis of Tetrahydroisoquinoline Hydrobromide Salts: United States Patent WO1997017050A2. (1997). An improved method for preparation of substituted tetrahydroisoquinolines.

-

General Reduction Protocols (Adams Catalyst): Hamilton, T. S., & Adams, R. (1928). The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society.

-

Biological Relevance of 8-OH-THIQ: Narayanaswami, S., et al. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 3. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Note: Microwave-Assisted Synthesis of Tetrahydroisoquinoline (THIQ) Compounds

[1]

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous antihypertensive agents (e.g., Quinapril), antitumor alkaloids (e.g., Ecteinascidin 743), and neuroactive compounds. Conventional thermal synthesis of THIQs—typically via Pictet-Spengler or Bischler-Napieralski reactions—often suffers from prolonged reaction times (24–48 hours), harsh reflux conditions, and incomplete cyclization due to high activation energy barriers.

This Application Note details validated protocols for the Microwave-Assisted Organic Synthesis (MAOS) of THIQ derivatives. By leveraging the specific heating mechanisms of dielectric polarization, researchers can achieve ring closure in minutes rather than hours, often with superior yields and cleaner impurity profiles.

Mechanistic Principles: Why Microwave?

Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred via convection and conduction from the vessel wall, creating temperature gradients. In MAOS, dipolar molecules (solvents and reagents) align with the oscillating electric field. The molecular friction and dielectric loss generate heat volumetrically and instantaneously.

For THIQ synthesis, this is critical because:

-

Overcoming Activation Energy: The cyclization step in Pictet-Spengler reactions often requires overcoming the loss of aromaticity in the intermediate. Rapid superheating helps surmount this barrier.

-

Solvent Superheating: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing reaction rates (Arrhenius equation).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow of the Pictet-Spengler reaction and where microwave energy provides the critical kinetic push.

Figure 1: Mechanistic pathway of the Pictet-Spengler reaction. The microwave energy input primarily accelerates the rate-limiting cyclization of the iminium ion.

Experimental Protocols

Protocol A: The "Workhorse" – Microwave-Assisted Pictet-Spengler Reaction

This protocol is the standard method for synthesizing substituted THIQs from tryptamines or phenethylamines.

-

Target: 1-Substituted-1,2,3,4-tetrahydro-β-carbolines or THIQs.

-

Scale: 1.0 mmol.

-

Vessel: 10 mL Microwave Pressure Vial.

Reagents:

-

Tryptamine or Phenethylamine derivative (1.0 mmol)

-

Aldehyde (1.1 mmol)

-

Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE) (3 mL)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in 3 mL of solvent.

-

Catalysis: Add TFA (10 mol%) dropwise. Cap the vial with a PTFE-lined septum and crimp seal.[1]

-

Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

-

Microwave Parameters:

-

Workup: Cool the vessel to <50°C using compressed air (integrated in most reactors). Decap carefully.

-

Purification: Evaporate solvent under reduced pressure. The residue can often be recrystallized from Ethanol/Ether or purified via flash chromatography (DCM:MeOH 95:5).

Protocol B: The "Classic Accelerated" – Bischler-Napieralski Cyclization

Used when starting from amides.[5] This reaction traditionally requires refluxing POCl3 for hours. The MW protocol reduces this to minutes but requires strict safety adherence due to pressure generation.

-

Target: 3,4-Dihydroisoquinoline (which can be reduced to THIQ).

-

Reagents: Phenethylamide precursor (1.0 mmol), POCl3 (3.0 equiv), Toluene (2 mL).

Step-by-Step Methodology:

-

Safety Check: Ensure the microwave vial is rated for high pressure and acidic corrosion.

-

Loading: Add the amide (1.0 mmol) to the vial. Add Toluene (2 mL) and POCl3 (3.0 mmol) carefully in a fume hood.

-

Sealing: Seal immediately to prevent hydrolysis of POCl3 by atmospheric moisture.

-

Microwave Parameters:

-

Temperature: 130 °C

-

Hold Time: 10 minutes

-

Power Max: 150 W (Use Power Control to prevent overshoot)

-

-

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into ice-water to quench excess POCl3. Basify with NaOH (10%) to pH 10. Extract with DCM.[6]

Protocol C: Green Synthesis (Aqueous/Solvent-Free)

A sustainable approach utilizing water as a pseudo-organic solvent at high temperatures (near-critical properties) or solvent-free conditions.

-

Reagents: Dopamine HCl (1.0 mmol), Aldehyde (1.0 mmol), Water (2 mL).

-

Catalyst: None (Autocatalytic) or Phosphate Buffer.

Step-by-Step Methodology:

-

Loading: Mix Dopamine HCl and Aldehyde in 2 mL deionized water.

-

Microwave Parameters:

-

Temperature: 100 °C

-

Hold Time: 5–10 minutes

-

-

Isolation: Upon cooling, many THIQ products precipitate directly from the aqueous solution. Filter and wash with cold water. This eliminates the need for liquid-liquid extraction (high E-factor reduction).

Performance Data & Comparison

The following table summarizes the efficiency gains of MAOS compared to traditional thermal methods for a standard Pictet-Spengler cyclization.

| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) | Improvement Factor |

| Reaction Time | 18 – 24 Hours | 10 – 20 Minutes | ~70x Faster |

| Typical Yield | 65 – 75% | 85 – 94% | +20% Yield |

| Solvent Volume | 20 – 50 mL | 2 – 4 mL | 10x Less Waste |

| Purity (Crude) | Moderate (Side products common) | High (Cleaner profile) | Simplified Workup |

Experimental Workflow Diagram

This diagram outlines the decision matrix for selecting the correct protocol based on the starting material.

Figure 2: Decision tree for selecting the appropriate microwave synthesis protocol.

Troubleshooting & Expert Tips

-

Pressure Management:

-

Issue: Vial venting or rupture during Bischler-Napieralski reactions.

-

Solution: POCl3 generates HCl gas upon reaction. Ensure the headspace volume is at least 50% of the vial capacity. Use a high-sensitivity pressure sensor. Do not exceed 140°C with POCl3 in a standard 10mL vial.

-

-

Solvent Choice:

-

Insight: Non-polar solvents like Toluene do not absorb microwaves well (transparent).

-

Fix: If using Toluene, add a "susceptor" (e.g., a small stir bar made of Weflon™ or a drop of ionic liquid) to aid heating, or switch to Chlorobenzene which has a higher dielectric loss tangent.

-

-

Homogeneity:

-

Issue: Localized "hot spots" leading to degradation.

-

Solution: Always ensure vigorous magnetic stirring. Microwave penetration depth is finite; for scales >20 mmol, use a larger vessel or a flow-chemistry setup.

-

References

-

Microwave-Assisted Pictet-Spengler Reaction

-

Green Chemistry & Aqueous Synthesis

-

Bischler-Napieralski Conditions

-

Comparative Efficiency Data

- Source: "Comparative Study of Conventional and Microwave Assisted Synthesis of Heterocyclic Molecules."

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. data.conferenceworld.in [data.conferenceworld.in]

Mastering the Synthesis of N-Alkylated Tetrahydroisoquinolines: A Comprehensive Guide to Protocols and Methodologies

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The functionalization of the nitrogen atom at the 2-position through N-alkylation is a critical step in the diversification of these molecules, profoundly influencing their pharmacological properties, including antitumor, antiviral, and antibacterial activities.[3][4] This guide provides an in-depth exploration of the most robust and widely employed protocols for the N-alkylation of tetrahydroisoquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and troubleshooting insights to ensure successful and reproducible outcomes.

The Strategic Importance of N-Alkylation

The introduction of an alkyl or aryl group onto the nitrogen atom of the THIQ nucleus can dramatically alter a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This modification is a key strategy in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's efficacy and safety profile. The choice of N-alkylation methodology is therefore a critical decision in the synthetic workflow, dictated by the nature of the desired substituent, the functional group tolerance of the substrate, and scalability requirements.

Core Methodologies for N-Alkylation

This guide will focus on three primary and highly effective strategies for the N-alkylation of tetrahydroisoquinolines:

-

Reductive Amination: A versatile and widely used method involving the reaction of the THIQ with an aldehyde or ketone in the presence of a reducing agent.

-

Direct Alkylation with Alkyl Halides: A classical SN2 approach utilizing the nucleophilicity of the THIQ nitrogen to displace a halide from an alkyl electrophile.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.

Protocol 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for forging C-N bonds. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the tetrahydroisoquinoline with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated product.[5]

Mechanistic Rationale

The success of this method hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the iminium ion as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity, and tolerance for a wide range of functional groups.[6] For N-methylation, the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbonyl source and formic acid as the reducing agent, is a classic and effective alternative that avoids over-alkylation.[5][7]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. name-reaction.com [name-reaction.com]

Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydroisoquinolin-8-ol

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents, antihypertensives, and antimicrobial compounds.[1] Among its isomers, 1,2,3,4-tetrahydroisoquinolin-8-ol (8-OH-THIQ) presents a unique synthetic opportunity. The 8-hydroxyl group is positioned ortho to the secondary amine, creating a distinct steric and electronic environment that allows for bidentate chelation and intramolecular hydrogen bonding.

This Application Note provides a validated, high-fidelity protocol for the synthesis and divergent functionalization of 8-OH-THIQ. Unlike standard guides, this document focuses on chemoselectivity : specifically, how to differentiate the nucleophilic nitrogen from the phenolic oxygen to generate high-purity libraries without protecting-group shuffling.

Retrosynthetic Logic & Strategy

The primary challenge in functionalizing 8-OH-THIQ is the competing nucleophilicity of the secondary amine (

-

The Trap: Direct alkylation with alkyl halides often leads to mixtures of

-alkyl, -

The Solution: We utilize a "Protect-Diversify-Deprotect" strategy for

-functionalization, and a "Reductive Amination" strategy for direct

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing derivatives based on the desired target.

Figure 1: Strategic divergence for 8-OH-THIQ library generation. Note the central role of the N-Boc intermediate for O-diversification.

Module 1: Core Scaffold Synthesis

While Pictet-Spengler cyclization is common, it often suffers from regioselectivity issues (6- vs 8-substitution) when using activated phenols. The most reliable route to 8-OH-THIQ is the catalytic hydrogenation of the commercially available isoquinolin-8-ol.

Protocol 1: Catalytic Hydrogenation of Isoquinolin-8-ol

Objective: Reduce the heteroaromatic pyridine ring while leaving the benzene ring intact.

Materials:

-

Isoquinolin-8-ol (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)

-

Acetic Acid (Glacial, solvent)

-

Hydrogen gas (balloon pressure sufficient)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve isoquinolin-8-ol (500 mg, 3.44 mmol) in glacial acetic acid (10 mL). Note: Protonation of the nitrogen facilitates the reduction.

-

Catalyst Addition: Carefully add PtO₂ (40 mg). Safety: PtO₂ is pyrophoric; add under an inert argon blanket if possible.

-

Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ (1 atm/balloon) at room temperature for 12–16 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (fluorescent) should disappear; the product is non-fluorescent but stains with Ninhydrin (amine) and FeCl₃ (phenol).

-

Workup: Filter the catalyst through a Celite pad. Rinse with MeOH. Concentrate the filtrate in vacuo.

-

Neutralization: The residue will be the acetate salt. Dissolve in minimal water, cool to 0°C, and adjust pH to ~8–9 using saturated NaHCO₃.

-

Extraction: Extract with DCM/Isopropanol (3:1) x 3. (Pure DCM often fails to extract the polar amino-phenol efficiently).

-

Yield: Expect >90% yield of an off-white solid.

Validation Point:

-

¹H NMR (DMSO-d₆): Look for the disappearance of aromatic protons in the pyridine ring (positions 1, 3, 4). New signals: Multiplets at ~2.7 ppm (H-4) and ~3.0 ppm (H-3), and a singlet at ~3.8 ppm (H-1).

Module 2: Divergent Functionalization

Protocol 2A: Selective N-Alkylation (Reductive Amination)

Context: Direct alkylation with halides (e.g., benzyl bromide) is risky due to over-alkylation. Reductive amination is chemoselective for the nitrogen.

Reagents:

-

8-OH-THIQ (1.0 eq)

-

Aldehyde (R-CHO) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCM or DCE (Solvent)

-

Acetic Acid (catalytic, 1 drop)

Procedure:

-

Dissolve 8-OH-THIQ in DCM. Add the aldehyde and acetic acid. Stir for 30 mins to form the iminium ion.

-

Add STAB in one portion. Stir at RT for 4–6 hours.

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Result: Pure

-alkylated product with the free 8-hydroxyl group intact.

Protocol 2B: Selective O-Functionalization (The "Boc" Route)

Context: To functionalize the oxygen, the nitrogen must be masked. The phenol is less nucleophilic than the amine, so we exploit this difference.

Step 1: N-Protection

-

React 8-OH-THIQ with Boc₂O (1.1 eq) and TEA (1.2 eq) in DCM.

-

Mechanism: The amine reacts much faster than the phenol.

-

Isolate N-Boc-8-hydroxy-1,2,3,4-tetrahydroisoquinoline.

Step 2: O-Alkylation (Mitsunobu)

This is preferred over

-

Reagents: N-Boc-Intermediate, R-OH (Alcohol), PPh₃, DIAD (Diisopropyl azodicarboxylate).

-

Procedure:

-

Dissolve N-Boc-Intermediate, R-OH, and PPh₃ in dry THF. Cool to 0°C.

-

Add DIAD dropwise.

-

Stir 12h.

-

Purify by column chromatography.

-

Step 3: Deprotection

-

Treat with TFA/DCM (1:4) for 1 hour.

-

Concentrate to yield the O-functionalized THIQ as a TFA salt.

Quality Control & Data Interpretation

A "Self-Validating" system relies on specific spectral markers to confirm regiochemistry.

| Feature | Isoquinolin-8-ol (Start) | 8-OH-THIQ (Core) | N-Substituted | O-Substituted |

| H-1 NMR | ~9.5 ppm (Ar-H) | ~3.8 ppm (Singlet/Broad) | ~3.6 ppm (Shifted) | ~4.0 ppm |

| OH Signal | >9.0 ppm (Broad) | ~9.2 ppm (Exchangeable) | Present | Absent |

| IR Spectrum | C=N stretch | NH stretch (~3300 cm⁻¹) | No NH stretch | Ether C-O (~1250 cm⁻¹) |

| Mass Spec | M+ | M+4 | M + R | M + R |

Troubleshooting Guide:

-

Problem: Low yield in Protocol 1 (Reduction).

-

Cause: Catalyst poisoning or insufficient acid.

-

Fix: Ensure Glacial Acetic Acid is used; repurify starting material if it contains sulfur traces.

-

-

Problem: O-alkylation occurring during N-alkylation attempts.[2]

-

Cause: Use of strong bases (NaH, KOH) which deprotonate the phenol.

-

Fix: Switch to Reductive Amination (Protocol 2A) which operates under mild acidic/neutral conditions.

-

References

-

Biological Relevance of THIQ: Scott, J. D., & Williams, R. M. (2002).[1][3][4] Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730.

- Core Synthesis (Reduction)

-

Mitsunobu Reaction on Phenols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6] Chemical Reviews, 109(6), 2551–2651.

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Tetrahydroisoquinoline (THIQ) Scaffolds in Alzheimer’s Drug Discovery

From Endogenous Toxins to Multi-Target Directed Ligands (MTDLs)

Abstract

The tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in CNS drug discovery due to its structural homology with endogenous neurotransmitters (dopamine) and high blood-brain barrier (BBB) permeability. However, THIQs possess a dual nature: endogenous derivatives like Salsolinol are implicated in neurotoxicity, while synthetic functionalized THIQs show promise as Multi-Target Directed Ligands (MTDLs) . This guide provides validated protocols for screening synthetic THIQ derivatives against key Alzheimer’s Disease (AD) targets: Acetylcholinesterase (AChE), Amyloid-

Part 1: The Strategic Context (Mechanism & Logic)

The Dual Nature of THIQs

Researchers must distinguish between the toxicological and therapeutic applications of THIQs.

-

Endogenous Toxins (The Problem): Simple 1-substituted THIQs (e.g., 1-benzyl-THIQ, Salsolinol) act as mitochondrial toxins, inhibiting Complex I and mimicking Parkinsonian/AD pathology. These are used to induce disease models.[1]

-

Synthetic MTDLs (The Solution): By attaching a linker and a second pharmacophore to the THIQ nitrogen or C1 position, the scaffold is transformed into a dual-binding inhibitor. The THIQ ring typically binds to the Peripheral Anionic Site (PAS) of AChE, while the linker spans the gorge to the Catalytic Active Site (CAS).

The MTDL Design Strategy

The current gold standard in AD research is the "One Molecule, Multiple Targets" approach.

Figure 1: Structural logic of THIQ-based Multi-Target Directed Ligands.

Part 2: Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE/BuChE Inhibition

Objective: Determine the IC

Reagents & Setup

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: Electrophorus electricus AChE (Type VI-S) or Equine Serum BuChE.

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

-

Reference Standard: Donepezil or Galantamine.[2]

Workflow

-

Preparation: Dissolve THIQ derivatives in DMSO. Dilute in buffer (Final DMSO < 0.1% to prevent enzyme denaturation).

-

Pre-Incubation (CRITICAL):

-

Add 150

L Buffer + 20 -

Incubate at 25°C for 5 minutes . Note: THIQs often act as non-competitive or mixed inhibitors; pre-incubation allows equilibrium binding to the PAS.

-

-

Reaction Initiation:

-

Add 10

L of DTNB/ATCh mixture.

-

-

Measurement:

-

Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Correction: Run a "No-Enzyme Blank" (Buffer + Compound + DTNB + ATCh) to rule out non-enzymatic hydrolysis caused by the THIQ amine group.

Data Calculation:

Protocol B: Thioflavin T (ThT) Assay for A Aggregation

Objective: Assess the ability of THIQ derivatives to inhibit the self-assembly of amyloid-

Reagents & Setup

-

A

Peptide: A -

ThT Solution: 5

M Thioflavin T in 50 mM Glycine-NaOH buffer (pH 8.5). -

Incubation: 37°C, quiescent (no shaking) or shaking (accelerated), for 24–48 hours.

Workflow

-

Peptide Preparation: Dissolve lyophilized A

in DMSO to 1 mM, then dilute to 20 -

Co-Incubation:

-

Mix 20

M A -

Include Solvent Control (A

+ DMSO) and Positive Control (A

-

-

Detection:

-

Add ThT solution.

-

Read Fluorescence: Ex = 440 nm / Em = 485 nm .

-

Quality Control: The "Inner Filter Effect" Check

THIQ derivatives are aromatic and may absorb light at excitation/emission wavelengths, causing false positives (pseudo-inhibition).

-

Validation Step: If a compound shows high inhibition, add it to pre-formed fibrils + ThT. If fluorescence drops instantly, it is likely quenching the signal, not inhibiting aggregation.

Protocol C: Neuroprotection Assay (SH-SY5Y Cells)

Objective: Evaluate if THIQ derivatives protect neurons against oxidative stress or specific toxins.

Reagents

-

Stressors:

- (General oxidative stress).

-

Salsolinol (Endogenous THIQ toxin, specific AD/PD relevance).[5]

-

Viability Reagent: MTT or Cell Counting Kit-8 (CCK-8).

Workflow

-

Seeding: Plate SH-SY5Y cells (1

10 -

Pre-treatment: Add synthetic THIQ derivative (0.1 - 10

M) for 2 hours. -

Insult: Add Stressor (e.g., 100

M Salsolinol or 150 -

Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Part 3: Data Presentation & Analysis

Experimental Workflow Summary

Figure 2: Sequential screening cascade for identifying potent THIQ-based anti-Alzheimer agents.

Reporting Standards (Example Data Table)

When publishing or presenting data, structure your results to highlight the Selectivity Index (SI) and Multi-Target Potency .

| Compound ID | AChE IC | BuChE IC | Selectivity (BuChE/AChE) | A | Neuroprotection (% Recovery) |

| Donepezil | 0.02 | 5.20 | 260 | 22% | N/A |

| THIQ-1 (Ref) | 5.40 | >100 | >18 | 10% | 5% |

| THIQ-Hybrid A | 0.045 | 0.12 | 2.6 | 65% | 45% |

| THIQ-Hybrid B | 0.80 | 0.90 | 1.1 | 30% | 12% |

-

Interpretation: THIQ-Hybrid A demonstrates the desired MTDL profile: high AChE potency (comparable to Donepezil), significant anti-aggregation activity (superior to Donepezil), and neuroprotective capacity.

References

-

Design and Synthesis of THIQ-based MTDLs

-

AChE/BuChE Screening Protocol

- Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity.

- Source: PMC / NIH (2020).

-

URL:[Link]

-

Thioflavin T Assay Validation

-

Neurotoxicity & Protection Models

Sources

- 1. nbinno.com [nbinno.com]

- 2. Multi-Target-Directed Ligands and other Therapeutic Strategies in the Search of a Real Solution for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Developing neuroprotective agents from 1,2,3,4-Tetrahydroisoquinolin-8-ol

Executive Summary & Rationale

This guide details the strategic development of neuroprotective agents derived from the 8-hydroxy-1,2,3,4-tetrahydroisoquinoline (8-OH-THIQ) scaffold. Unlike the widely studied 6,7-dihydroxy derivatives (catechol-based), the 8-hydroxy isomer offers a unique "privileged structure" for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) therapeutics due to its structural homology with 8-hydroxyquinoline (8-HQ) —a known metal chelator—while retaining the monoamine oxidase (MAO) inhibitory potential of the tetrahydroisoquinoline core.

The Multi-Target Directed Ligand (MTDL) Strategy: Current neurodrug development favors MTDLs over single-target drugs. The 8-OH-THIQ scaffold serves as an ideal template for MTDLs by addressing three distinct pathological pathways simultaneously:

-

Oxidative Stress: The phenolic hydroxyl group acts as a radical scavenger.

-

Metal Dyshomeostasis: The 8-OH and adjacent amine nitrogen form a bidentate chelation site for Cu²⁺ and Fe³⁺, preventing metal-induced Aβ aggregation.

-

Enzymatic Dysfunction: The THIQ core targets MAO-B, while N-substitutions can be engineered to target Acetylcholinesterase (AChE).

Strategic Design & Workflow

The following diagram illustrates the structural logic and the screening cascade required to validate these agents.

Caption: Figure 1.[1][2] The Multi-Target Directed Ligand (MTDL) design strategy utilizing the 8-OH-THIQ core to target enzymatic, oxidative, and metal-ion pathologies.

Chemical Synthesis Protocol

Objective: Synthesize N-substituted-8-hydroxy-1,2,3,4-tetrahydroisoquinolines. Note: Direct Pictet-Spengler cyclization of 3-hydroxyphenethylamine often yields the 6-isomer. The preferred route for the 8-isomer involves the reduction of commercially available 8-hydroxyisoquinoline or specific cyclization conditions.

Protocol A: Reduction of 8-Hydroxyisoquinoline (High Purity Route)

-

Starting Material: Dissolve 8-hydroxyisoquinoline (1.0 eq) in glacial acetic acid.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq) portion-wise at 0°C.

-

Critical Step: Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours under N₂ atmosphere. Monitor by TLC (MeOH:DCM 1:9).

-

Workup: Quench with water. Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

-

Yield: Expect 85–90% of 1,2,3,4-tetrahydroisoquinolin-8-ol .

Protocol B: N-Functionalization (For AChE Targeting)

To create MTDLs (e.g., Donepezil-like hybrids), the secondary amine must be alkylated.

-

Reagents: 8-OH-THIQ (1 eq), Benzyl bromide derivative (1.1 eq), K₂CO₃ (2 eq), KI (catalytic).

-

Solvent: Acetonitrile (ACN).

-

Condition: Reflux for 6–12 hours.

-

Purification: Recrystallization from Ethanol or Column Chromatography.

In Vitro Screening Protocols

Metal Chelation Assay (UV-Vis)

Rationale: To confirm the 8-OH-THIQ moiety binds neurotoxic metals (Cu²⁺, Zn²⁺, Fe²⁺).

-

Buffer: 20 mM HEPES, pH 7.4.

-

Compound Conc: 50 µM.

-

Metal Salts: CuSO₄, ZnCl₂, FeSO₄ (Stock 10 mM).

-

Procedure:

-

Record baseline UV-Vis spectrum (200–600 nm) of the compound.

-

Add metal salt solution in molar ratios (0.5:1, 1:1, 2:1 Metal:Ligand).

-

Incubate for 10 min at RT.

-

Record spectra.

-

-

Success Criteria: A Bathochromic shift (Red shift) and Hypochromic effect indicate complex formation.

MAO-B Inhibition (Amplex Red Assay)

Rationale: MAO-B inhibition preserves dopamine and reduces H₂O₂ production.

-

Enzyme: Recombinant Human MAO-B (Sigma).

-

Substrate: p-Tyramine or Benzylamine.

-

Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Protocol:

-

Incubate Compound (0.1 nM – 10 µM) with MAO-B (1 U/mL) in Phosphate Buffer (pH 7.4) for 15 min at 37°C.

-

Add working solution: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine.

-

Incubate for 30 min in dark.

-

Measure Fluorescence: Ex 545 nm / Em 590 nm.

-

-

Control: Selegiline (Standard MAO-B inhibitor).

Cholinesterase Inhibition (Modified Ellman’s Method)

-

Enzymes: AChE (Electrophorus electricus) and BuChE (Equine serum).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: DTNB (Ellman’s Reagent).

-

Protocol:

-

Mix 140 µL Buffer (0.1 M Phosphate, pH 8.0) + 20 µL Compound.

-

Add 20 µL Enzyme solution. Incubate 15 min @ 25°C.

-

Add 10 µL DTNB + 10 µL ATCI.

-

Measure Absorbance at 412 nm every 30s for 5 min.

-

-

Calculation: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] × 100.

Cellular Neuroprotection Protocols

Assay: SH-SY5Y Recovery Model

Rationale: Validates if the compound protects neurons against oxidative or amyloid stress.

-

Culture: SH-SY5Y human neuroblastoma cells (DMEM/F12 + 10% FBS).

-

Differentiation (Optional but recommended): Treat with 10 µM Retinoic Acid for 5 days to induce neuronal phenotype.

-

Pre-treatment: Add Test Compound (1, 5, 10 µM) for 2 hours.

-

Insult:

-

Oxidative Stress: Add H₂O₂ (100–300 µM) for 24h.

-

Amyloid Toxicity:[3] Add oligomeric Aβ1-42 (10 µM) for 24h.

-

-

Readout: MTT or CellTiter-Glo (ATP) assay.

-

Data Analysis: Normalize viability to untreated control (100%) and Insult-only control (0%).

BBB Permeability (PAMPA-BBB)

Since these agents target the CNS, Blood-Brain Barrier (BBB) penetration is non-negotiable.

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Membrane: PVDF filter coated with Porcine Brain Lipid extract (PBL).

-

Donor Well: Compound in PBS (pH 7.4).

-

Acceptor Well: PBS (pH 7.4).

-

Incubation: 18 hours at RT in humidity chamber.

-

Quantification: UV-Vis or LC-MS/MS of Acceptor vs. Donor wells.

-

Permeability (

):- cm/s: High CNS permeability.

- cm/s: Low CNS permeability.

Summary of Key Data Parameters

| Parameter | Assay Method | Target Metric (Hit Criteria) |

| MAO-B IC50 | Amplex Red / Fluorometric | < 500 nM (Selectivity Index > 50 vs MAO-A) |

| AChE IC50 | Ellman's Colorimetric | < 1 µM (for MTDL hybrids) |

| Antioxidant | ORAC / DPPH | > 0.5 Trolox Equivalents |

| Metal Chelation | UV-Vis Shift | Distinct shift with Cu²⁺/Zn²⁺ (1:1 or 2:1 stoichiometry) |

| Neuroprotection | MTT (SH-SY5Y + H₂O₂) | > 20% recovery vs. toxin control |

| BBB Permeability | PAMPA-BBB |

References

-

Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinolines Derivatives. Asian Journal of Chemistry. (2015). Describes the foundational synthesis and MAO inhibitory potential of the THIQ scaffold. Link

-

Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem. (2016). Establishes the 8-hydroxy moiety as a critical chelator and antioxidant pharmacophore.[3] Link

-

Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress. Bioorganic & Medicinal Chemistry. (2018). Provides protocols for metal chelation and amyloid aggregation assays specific to 8-hydroxy-substituted heterocycles. Link

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. (2021). A comprehensive review of SAR and biological activities of THIQ derivatives. Link

-

Challenges Associated with Metal Chelation Therapy in Alzheimer's Disease. Current Alzheimer Research. (2010). Discusses the theoretical framework for using chelators like clioquinol (8-HQ derivatives) in AD. Link

Sources

- 1. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture [mdpi.com]

- 2. Targeting Biometals in Alzheimer’s Disease with Metal Chelating Agents Including Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantification of tetrahydroisoquinoline compounds

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of Tetrahydroisoquinoline (THIQ) Alkaloids

Executive Summary & Scientific Context

Tetrahydroisoquinolines (THIQs) represent a dual-natured class of compounds. In neuroscience, endogenous THIQs like 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) are investigated for their potential roles in Parkinson’s disease etiology and neuroprotection, respectively. In pharmaceutical development, the THIQ scaffold is a privileged structure found in antihypertensives (e.g., Debrisoquine) and neuromuscular blockers.

The Analytical Challenge:

THIQs are basic alkaloids (

-

Peak Tailing: Strong interaction with residual silanols on silica-based columns.

-

Variable UV Absorbance: Weak native absorbance, limiting UV sensitivity for biological matrices.

-

Redox Activity: Excellent candidates for Electrochemical Detection (ECD).

-

Derivatization Potential: Secondary amines amenable to fluorescence tagging.

This guide provides three distinct protocols tailored to the analyte concentration and matrix complexity.

Method Selection Strategy

The choice of detection mode is dictated by the required sensitivity and the nature of the sample matrix.

Figure 1: Decision tree for selecting the appropriate HPLC detection modality based on sample origin and sensitivity requirements.

Protocol A: High-Sensitivity HPLC-ECD (Biological Matrices)

Application: Quantification of endogenous TIQ and 1-MeTIQ in rat brain striatum or human plasma. Mechanism: THIQs undergo oxidation at the electrode surface. This method offers the lowest Limit of Detection (LOD).

Chromatographic Conditions

| Parameter | Setting / Specification |

| Column | C18 (ODS) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm. (Note: Phenyl phases offer superior selectivity for aromatic isomers) |

| Mobile Phase | 50 mM Citrate-Acetate Buffer (pH 4.5) containing: - 10% Methanol (v/v) - 0.5 mM Octanesulfonic Acid (OSA) (Ion-pairing agent) - 0.1 mM EDTA (Chelator to reduce background noise) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | Coulometric or Amperometric Electrochemical Detector |

| Working Potential | +700 mV to +800 mV vs. Pd/H reference. (Perform Hydrodynamic Voltammogram to optimize) |

| Temperature | 25°C - 30°C (Thermostated to reduce drift) |

Step-by-Step Workflow

-

Mobile Phase Prep: Dissolve buffer salts and EDTA in water. Adjust pH to 4.5 before adding organic solvent. Add OSA. Filter through 0.22 µm membrane.

-

System Passivation: Passivate the LC system with 20% nitric acid (remove column/cell first!) if high metal background is observed.

-

Conditioning: Equilibrate column for >1 hour. The baseline must be stable (< 1 nA drift) before injection.

-

Hydrodynamic Voltammogram (HDV): Inject a standard (100 ng/mL) at potentials ranging from +400 mV to +900 mV in 50 mV increments. Plot Signal vs. Voltage. Select the lowest voltage that yields >90% of maximum response to minimize background noise.

Expert Insight: The ion-pairing agent (OSA) is critical. THIQs are positively charged at pH 4.5. Without OSA, they will elute in the void volume. OSA increases retention and resolution from the solvent front.

Protocol B: HPLC-FLD with Dansyl Chloride Derivatization

Application: Analysis of TIQ in complex matrices where ECD is unavailable or interferences are high. Mechanism: Dansyl chloride (DNS-Cl) reacts with the secondary amine of the THIQ ring to form a highly fluorescent sulfonamide derivative.

Derivatization Reaction

-

Reagent: 1 mg/mL Dansyl Chloride in Acetone.

-

Buffer: 0.1 M Sodium Carbonate (

), pH 11.0. -

Procedure:

-

Mix 100 µL Sample + 100 µL Buffer + 100 µL DNS-Cl reagent.

-

Incubate at 60°C for 20 minutes in the dark.

-

Terminate reaction (optional but recommended) with 50 µL Proline or Glycine solution (scavenges excess DNS-Cl).

-

Chromatographic Conditions

| Parameter | Setting / Specification |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile : Water (60:40 v/v) containing 0.1% Formic Acid. |

| Detection | Fluorescence: Ex 340 nm / Em 525 nm |

| Linearity | 1 ng/mL – 1000 ng/mL |

Protocol C: HPLC-UV (Pharmaceutical QC)

Application: Purity analysis of synthetic THIQ derivatives or drug formulations. Mechanism: Direct absorption of the benzene ring system.

Chromatographic Conditions

-

Wavelength: 210 nm (high sensitivity, lower selectivity) or 254 nm (standard aromatic detection).

-

Buffer: 10 mM Ammonium Formate or Phosphate buffer (pH 3.0).

-

Gradient: 5% to 95% Acetonitrile over 10 minutes.

-

Note: At pH 3.0, silanol activity is suppressed, reducing peak tailing for these basic compounds.

Sample Preparation Workflows

Proper sample preparation is the single most significant factor in method reproducibility.

Figure 2: Sample preparation workflows for solid tissue (protein precipitation) and biological fluids (Solid Phase Extraction).

Expert Insight on SPE: For THIQs, use a Mixed-Mode Cation Exchange (MCX) cartridge.

-

Load at neutral pH (THIQ is positively charged).

-

Wash with acid/methanol (removes neutrals and acids).

-

Elute with 5% Ammonium Hydroxide in Methanol (neutralizes THIQ, releasing it from the sorbent). This provides a much cleaner baseline than simple protein precipitation.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as requested, every run must include a System Suitability Sample (SSS).

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time (RT) Precision | RSD < 1.0% (n=6) | Check pump flow stability; Check column temperature. |

| Peak Tailing Factor (T) | T < 1.5 | Replace column; Increase buffer ionic strength; Lower pH. |

| Resolution (Rs) | > 2.0 between TIQ and 1-MeTIQ | Adjust % Organic; Adjust Ion-Pairing concentration. |

| Recovery (Accuracy) | 85% - 115% (Spiked Matrix) | Check SPE elution step; Ensure pH is correct during load. |

| LOD (Signal-to-Noise) | S/N > 3:1 | Clean detector cell (ECD); Check lamp energy (UV/FLD). |

References

-

Antkiewicz-Michaluk, L., et al. (2000). "Influence of chronic treatment with 1,2,3,4-tetrahydroisoquinoline on dopamine metabolism in the rat brain structures." Neuroscience, 96(1), 59-64.

-

Ohta, S., et al. (1987). "Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 420, 425-430.

-